molecular formula C20H29N5O B11233622 4-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-4-methylcyclohexyl}morpholine

4-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-4-methylcyclohexyl}morpholine

Cat. No.: B11233622
M. Wt: 355.5 g/mol
InChI Key: NHNOCSVMPRCHPD-UHFFFAOYSA-N
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Description

4-{1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-4-METHYLCYCLOHEXYL}MORPHOLINE: is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, a cyclohexyl group, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-4-METHYLCYCLOHEXYL}MORPHOLINE typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Cyclohexyl Group: The tetrazole intermediate is then reacted with a cyclohexyl halide in the presence of a base to form the cyclohexyl-tetrazole derivative.

    Introduction of the Morpholine Moiety: Finally, the cyclohexyl-tetrazole derivative is reacted with morpholine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-{1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-4-METHYLCYCLOHEXYL}MORPHOLINE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced analogs with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups attached to the morpholine ring.

Scientific Research Applications

4-{1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-4-METHYLCYCLOHEXYL}MORPHOLINE: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-{1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-4-METHYLCYCLOHEXYL}MORPHOLINE involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes or receptors, modulating their activity. The cyclohexyl and morpholine groups can enhance the compound’s binding affinity and specificity, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-4-METHYLCYCLOHEXYL}MORPHOLINE: is unique due to its combination of a tetrazole ring, cyclohexyl group, and morpholine moiety, which imparts distinct chemical and biological properties not commonly found in other compounds.

Properties

Molecular Formula

C20H29N5O

Molecular Weight

355.5 g/mol

IUPAC Name

4-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-4-methylcyclohexyl]morpholine

InChI

InChI=1S/C20H29N5O/c1-15-7-9-20(10-8-15,24-11-13-26-14-12-24)19-21-22-23-25(19)18-16(2)5-4-6-17(18)3/h4-6,15H,7-14H2,1-3H3

InChI Key

NHNOCSVMPRCHPD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(C2=NN=NN2C3=C(C=CC=C3C)C)N4CCOCC4

Origin of Product

United States

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